molecular formula C23H24N2O4 B11196076 11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11196076
M. Wt: 392.4 g/mol
InChI Key: MQEVZXBXCCVWGN-UHFFFAOYSA-N
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Description

11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a dibenzodiazepine core structure. This compound is notable for its incorporation of the 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties. The presence of this group often imparts significant biological activity to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dibenzodiazepine core through a series of cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method can significantly reduce reaction times and improve the overall scalability of the process .

Chemical Reactions Analysis

Types of Reactions

11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others. These interactions can inhibit the function of these proteins, leading to anti-cancer and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its dibenzodiazepine core, which provides a unique scaffold for further functionalization and potential therapeutic applications. This core structure, combined with the versatile trimethoxyphenyl group, makes it a compound of significant interest in both research and industrial applications .

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

6-methyl-9-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H24N2O4/c1-13-22-18(25-17-8-6-5-7-16(17)24-13)9-14(10-19(22)26)15-11-20(27-2)23(29-4)21(12-15)28-3/h5-8,11-12,14,24H,9-10H2,1-4H3

InChI Key

MQEVZXBXCCVWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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